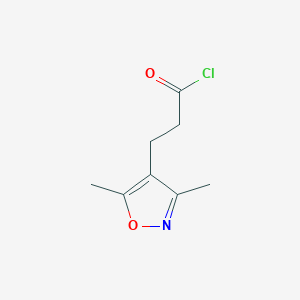

3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride

Beschreibung

3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride (CAS 358721-54-7) is an acyl chloride derivative featuring a 3,5-dimethylisoxazole ring linked to a propanoyl chloride group. This compound is commercially available in purities up to 97% and is commonly utilized as a reactive intermediate in organic synthesis, particularly for introducing the 3,5-dimethylisoxazole moiety into target molecules via nucleophilic acyl substitution reactions . Its applications span pharmaceutical and agrochemical research, where it facilitates the synthesis of amides, esters, and other functionalized derivatives.

Eigenschaften

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-5-7(3-4-8(9)11)6(2)12-10-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDWGRIZQAVFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride typically involves the chlorination of 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux until the evolution of gas ceases, indicating the completion of the reaction.

Industrial Production Methods: In an industrial setting, the production of 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride follows similar principles but on a larger scale. The process involves the use of large reactors equipped with reflux condensers and inert gas purging systems to ensure the reaction proceeds efficiently and safely. The product is then purified through distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The acyl chloride group in 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride hydrolyzes to form 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Amides, esters, and thioesters: from nucleophilic substitution.

3-(3,5-Dimethylisoxazol-4-yl)propanoic acid: from hydrolysis.

3-(3,5-Dimethylisoxazol-4-yl)propanol: from reduction.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The primary application of 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride in medicinal chemistry lies in its role as an intermediate in the synthesis of drug candidates. Its structure allows for the introduction of the isoxazole moiety into various compounds, which may enhance their biological activity or pharmacokinetic properties.

Case Studies and Research Findings

- Protein Modification : Research indicates that this compound can modify proteins and other biomolecules through acylation of nucleophilic functional groups such as amines and thiols. Such modifications can significantly influence cellular pathways and processes, making it a valuable tool in drug design and development.

- Synthesis of Antimicrobial Agents : Compounds derived from 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride have been explored for their potential antimicrobial properties. The incorporation of isoxazole rings into drug candidates has been shown to enhance efficacy against various pathogens .

Organic Synthesis

In organic synthesis, 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride serves as a versatile reagent for creating more complex molecules. Its reactive nature allows it to participate in various chemical reactions, including nucleophilic acyl substitution.

Synthetic Pathways

- Chlorination Process : The synthesis of this compound typically involves the chlorination of 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid using chlorinating agents such as thionyl chloride (SOCl) or oxalyl chloride (COCl). This reaction is usually conducted under an inert atmosphere to prevent moisture interference.

Biological Applications

The biological applications of 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride are primarily linked to its ability to interact with biological molecules. The acylating properties of this compound suggest potential uses in modifying enzyme activity or receptor interactions.

Potential Biological Activities

Wirkmechanismus

The mechanism of action of 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride is primarily based on its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, forming covalent bonds with them. This reactivity is exploited in various chemical transformations and in the synthesis of biologically active compounds.

Molecular Targets and Pathways: In biological systems, the compound can modify proteins and other biomolecules by acylating nucleophilic functional groups such as amines and thiols. This modification can alter the activity, stability, or localization of the target molecules, thereby influencing cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences Among Selected Isoxazole Derivatives

| Compound Name | CAS Number | Functional Group | Key Structural Features |

|---|---|---|---|

| 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride | 358721-54-7 | Acyl chloride (-COCl) | Propanoyl chloride attached to isoxazole |

| (3,5-Dimethyl-4-isoxazolyl)methanol | 9788-36-4 | Hydroxyl (-OH) | Hydroxymethyl group on isoxazole |

| 4-(Chloromethyl)-3,5-dimethylisoxazole | 19788-37-5 | Chloromethyl (-CH2Cl) | Chlorinated methyl substituent on isoxazole |

| 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol | 1202769-66-1 | Alkyne and hydroxyl (-C≡C, -OH) | Alkyne chain with hydroxyl group |

- Reactivity Differences: The acyl chloride group in the target compound confers high electrophilicity, enabling rapid reactions with nucleophiles (e.g., amines, alcohols). In contrast, (3,5-dimethyl-4-isoxazolyl)methanol (CAS 9788-36-4) exhibits lower reactivity due to its hydroxyl group, requiring activation for further derivatization .

Stability and Handling Considerations

- Moisture Sensitivity: As an acyl chloride, 3-(3,5-dimethylisoxazol-4-yl)propanoyl chloride is highly moisture-sensitive, necessitating storage under inert atmospheres. This contrasts with stable alcohols like (3,5-dimethyl-4-isoxazolyl)methanol .

- Thermal Stability: Limited data are available, but its decomposition temperature is expected to be lower than that of non-acylated isoxazole derivatives due to the labile -COCl group.

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The compound’s reactivity makes it valuable for synthesizing protease inhibitors and kinase-targeting molecules, where the isoxazole ring enhances binding affinity .

- Scalability : Commercial availability (e.g., 1g to 25g quantities) supports its use in both research and pilot-scale synthesis .

Biologische Aktivität

Chemical Structure and Properties

The compound features a 3,5-dimethylisoxazole moiety attached to a propanoyl chloride group. This structure allows it to participate in reactions typical of acyl chlorides, such as forming amides and esters with nucleophiles like amines:

Currently, there is no well-defined mechanism of action for 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride itself. However, as a synthetic intermediate, it is primarily utilized in the synthesis of more complex molecules that may exhibit biological activity. The reactivity of acyl chlorides indicates that this compound could be involved in the formation of biologically active derivatives through various chemical pathways .

Potential Applications

While direct studies on the biological effects of this compound are sparse, its derivatives have shown promise in various fields:

- Antimicrobial Activity : Some derivatives of isoxazole compounds have been reported to exhibit antimicrobial properties, suggesting that similar derivatives formed from 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride may also possess such activities .

- Enzyme Inhibition : Research indicates that compounds containing isoxazole rings can act as enzyme inhibitors. The potential for 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride to inhibit specific enzymes remains an area for further investigation .

Synthesis and Characterization

Recent studies have focused on synthesizing derivatives of 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride. For instance, modifications involving sulfonyl groups have been explored to enhance biological activity. These derivatives have been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .

Comparative Activity Table

The following table summarizes some findings related to the biological activities of isoxazole derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.